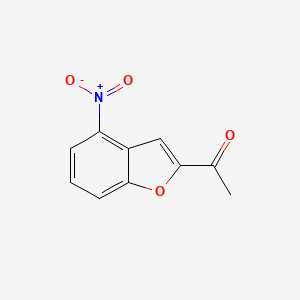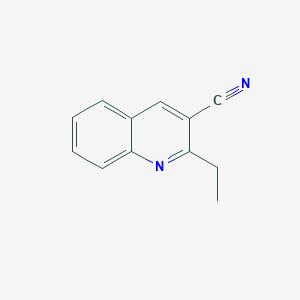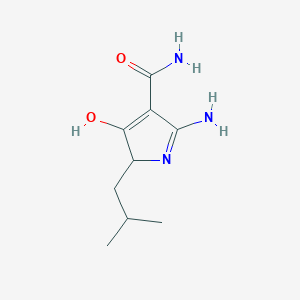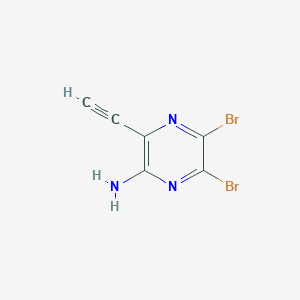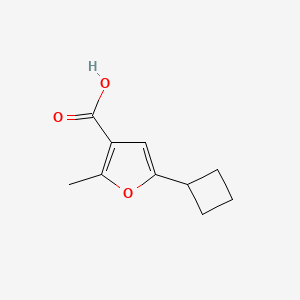![molecular formula C16H13N3O2S B13150374 5'-(2-Hydroxyphenyl)-1-methyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-2-one](/img/structure/B13150374.png)
5'-(2-Hydroxyphenyl)-1-methyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-(2-Hydroxyphenyl)-1-methyl-3’H-spiro[indoline-3,2’-[1,3,4]thiadiazol]-2-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the indoline and thiadiazole moieties in its structure makes it an interesting subject for various scientific studies due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(2-Hydroxyphenyl)-1-methyl-3’H-spiro[indoline-3,2’-[1,3,4]thiadiazol]-2-one typically involves multiple steps. One common method starts with the preparation of the indoline derivative, which is then reacted with a thiadiazole precursor. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5’-(2-Hydroxyphenyl)-1-methyl-3’H-spiro[indoline-3,2’-[1,3,4]thiadiazol]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiadiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Triethylamine, palladium on carbon
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
5’-(2-Hydroxyphenyl)-1-methyl-3’H-spiro[indoline-3,2’-[1,3,4]thiadiazol]-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5’-(2-Hydroxyphenyl)-1-methyl-3’H-spiro[indoline-3,2’-[1,3,4]thiadiazol]-2-one involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-(2-Hydroxyphenyl)-1,3,4-thiadiazol-2-yl-sulfanyl acetyl hydrazones: These compounds share the thiadiazole moiety and have shown similar antimicrobial properties.
1,3,4-Thiadiazole derivatives: These compounds are known for their diverse pharmacological activities, including anticancer and antimicrobial effects.
Uniqueness
What sets 5’-(2-Hydroxyphenyl)-1-methyl-3’H-spiro[indoline-3,2’-[1,3,4]thiadiazol]-2-one apart is its spiro structure, which imparts unique chemical and biological properties. The combination of the indoline and thiadiazole rings in a single molecule enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H13N3O2S |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
5-(2-hydroxyphenyl)-1'-methylspiro[3H-1,3,4-thiadiazole-2,3'-indole]-2'-one |
InChI |
InChI=1S/C16H13N3O2S/c1-19-12-8-4-3-7-11(12)16(15(19)21)18-17-14(22-16)10-6-2-5-9-13(10)20/h2-9,18,20H,1H3 |
InChI Key |
MKCMWNNDSGMHED-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)NN=C(S3)C4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


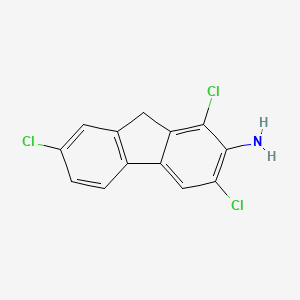
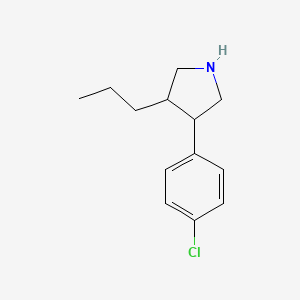
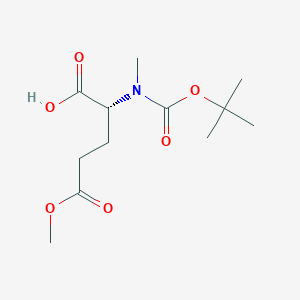
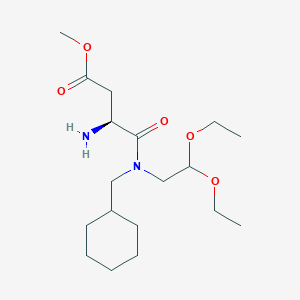
![5-Ethyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13150321.png)
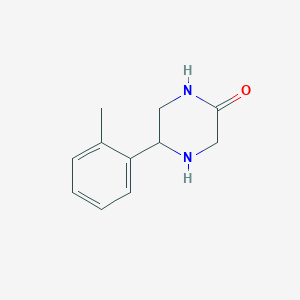
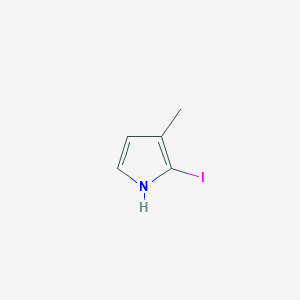
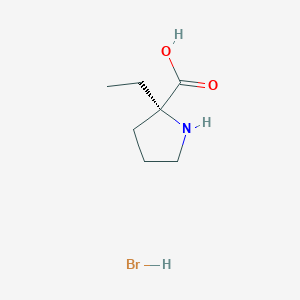
![tert-Butyl 7'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13150350.png)
